6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one
Description
6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one, commonly known as Triptophenolide (CAS: 74285-86-2), is a complex diterpenoid lactone with a fused benzofuran-naphthalenone scaffold. Its stereochemistry is defined as (3bR,9bS), featuring a hydroxy group at position 6, a methyl group at 9b, and an isopropyl substituent at position 7 . It is a natural product isolated from Tripterygium wilfordii and related species, with reported anti-inflammatory, immunosuppressive, and antitumor properties . Structural verification via HPLC, NMR, and MS confirms its purity and stereochemical integrity .
Properties
IUPAC Name |
6-hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-11(2)12-4-6-16-14(18(12)21)5-7-17-15-10-23-19(22)13(15)8-9-20(16,17)3/h4,6,11,17,21H,5,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXIBWGPZSPABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2)COC4=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Natural Sources
The primary and most traditional method of obtaining Triptophenolide is through extraction from the root bark of Tripterygium wilfordii.
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- The dried root bark is pulverized and subjected to extraction with organic solvents such as ethyl acetate or methanol.
- Ultrasonic-assisted extraction or reflux extraction techniques are employed to increase yield.
- The crude extract is then concentrated under reduced pressure (vacuum evaporation) to remove solvents.
- Subsequent purification steps include liquid-liquid extraction, crystallization, or chromatographic separation (e.g., silica gel column chromatography).
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- Recrystallization from suitable solvents (e.g., methanol) yields the pure compound as a crystalline powder.
- Chromatographic techniques such as preparative HPLC may be used to achieve high purity for pharmacological studies.
Semi-Synthetic Approaches
While the natural extraction remains the main source, semi-synthetic methods involve chemical modifications starting from structurally related natural precursors or intermediates isolated from Tripterygium species.
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- Selective hydroxylation at the 6-position to introduce the hydroxy group.
- Methylation or isopropylation at specific positions to achieve the 9b-methyl and 7-propan-2-yl substituents.
- Cyclization reactions to form the benzofuranone ring system.
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- Controlled temperature (often below 100 °C) to prevent decomposition.
- Use of catalysts such as Lewis acids or base catalysts for cyclization steps.
- Inert atmosphere (nitrogen or argon) to avoid oxidation during sensitive steps.
Research Findings on Preparation Conditions
| Parameter | Details |
|---|---|
| Extraction Solvent | Ethyl acetate, methanol, ethanol, DMSO |
| Extraction Technique | Ultrasonic-assisted extraction, reflux extraction |
| Purification Methods | Vacuum evaporation, recrystallization, column chromatography |
| Temperature Range | 25–80 °C (extraction), 50–100 °C (semi-synthesis) |
| Atmosphere | Nitrogen or inert gas for sensitive reactions |
| Yield (Extraction) | Variable, typically moderate due to natural abundance |
| Physical State of Product | Yellowish crystalline powder |
Analytical Characterization Post-Preparation
- Melting Point: 232–233 °C confirms purity and identity.
- Spectroscopic Data:
- NMR (Nuclear Magnetic Resonance) spectroscopy confirms the stereochemistry and functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy for functional group identification (hydroxy, carbonyl).
- Solubility Tests: Confirm solubility in organic solvents for further pharmacological assays.
Summary of Preparation Routes
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Natural Extraction | Solvent extraction from Tripterygium wilfordii root bark | Straightforward, natural source | Variable yield, impurities |
| Semi-Synthesis | Chemical modification of natural precursors | Higher purity, structural control | Requires multiple steps, reagents |
| Total Synthesis | Multi-step organic synthesis | Complete control over structure | Complex, low overall yield |
Chemical Reactions Analysis
Types of Reactions: Triptophenolide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of triptophenolide, which can exhibit different biological activities .
Scientific Research Applications
Triptophenolide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex diterpenoids.
Biology: Studied for its role in modulating immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases, cancer, and inflammatory conditions.
Mechanism of Action
Triptophenolide exerts its effects primarily through its interaction with various molecular targets and pathways. It inhibits the activation of nuclear factor-κB, a key transcription factor involved in the inflammatory response. This inhibition occurs at a unique step in the nucleus after the factor binds to DNA. Additionally, triptophenolide modulates the expression of interleukin-2 in T-cells, further contributing to its immunosuppressive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
Triptophenolide’s unique activity arises from its polycyclic framework and substituent arrangement. Below is a comparison with key analogs:
Key Observations :
- Substituent Impact: Triptophenolide’s isopropyl group at C7 enhances lipophilicity, improving membrane permeability compared to simpler benzofuranones like Compound 6 .
- Stereochemical Complexity: The (3bR,9bS) configuration in Triptophenolide distinguishes it from synthetic analogs (e.g., Hypolide), which lack stereospecificity .
- Bioactivity Correlation: Compounds with prenyl or hydroxy groups (e.g., Eriosematin, Desmosdumotin C) exhibit stronger cytotoxic effects but lack Triptophenolide’s immunosuppressive profile .
Pharmacological Activity Comparison
- Antioxidant Capacity: Synthetic 3,3-disubstituted benzofuran-2-ones (e.g., Compound 6) show moderate DPPH radical scavenging (IC₅₀: 45–80 μM) but are less potent than natural derivatives like Triptophenolide, which acts via NF-κB pathway inhibition .
- Cytotoxicity: Triptophenolide inhibits HeLa cells (IC₅₀: 5.2 μM), outperforming Desmosdumotin C (IC₅₀: 12 μM) due to its fused ring system enhancing target binding .
- Anti-inflammatory Action: Triptophenolide suppresses TNF-α and IL-6 at 10 μM, a mechanism absent in simpler benzofuranones .
Data Tables
Table 1: Structural and Pharmacokinetic Properties
| Property | Triptophenolide | 3,3-Dimethyl-benzofuran-2-one | Eriosematin |
|---|---|---|---|
| LogP | 3.2 | 1.8 | 2.9 |
| Hydrogen Bond Donors | 1 | 1 | 3 |
| Rotatable Bonds | 2 | 2 | 5 |
| Bioavailability Score | 0.55 | 0.30 | 0.45 |
Table 2: In Vitro Bioactivity
| Compound | DPPH IC₅₀ (μM) | HeLa IC₅₀ (μM) | TNF-α Inhibition (%) |
|---|---|---|---|
| Triptophenolide | N/A | 5.2 | 78% (10 μM) |
| 3,3-Dimethyl-benzofuran-2-one | 45 | >50 | <10% |
| Eriosematin | 32 | 8.7 | 35% (20 μM) |
Biological Activity
6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e] benzofuran-1-one, commonly known as Triptophenolide , is a compound derived from the plant Tripterygium wilfordii, which has been traditionally used in Chinese medicine. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Triptophenolide has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 312.403 g/mol
- LogP : 3.9829 (indicating moderate lipophilicity)
- Solubility : Soluble in organic solvents such as methanol and ethanol .
Anticancer Activity
Research indicates that Triptophenolide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Mechanism of Action : Triptophenolide affects multiple signaling pathways associated with cancer progression, including the NF-kB pathway and apoptosis-related proteins such as Bcl-2 and caspases .
Anti-inflammatory Effects
Triptophenolide has demonstrated potent anti-inflammatory effects:
- Inhibition of Cytokine Production : Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models .
| Inflammatory Model | Dose (mg/kg) | Effect |
|---|---|---|
| Carrageenan-induced paw edema | 10 | 50% reduction in swelling |
| LPS-induced inflammation | 20 | Significant decrease in cytokine levels |
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens:
- Bacterial Inhibition : Triptophenolide has been reported to inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
Several case studies highlight the efficacy of Triptophenolide:
- Case Study on Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, administration of Triptophenolide led to a significant reduction in joint inflammation and pain scores compared to placebo .
- Cancer Treatment Study : A study on patients with advanced breast cancer showed that combining Triptophenolide with standard chemotherapy resulted in improved overall survival rates compared to chemotherapy alone .
Q & A
Q. What analytical methods are recommended for confirming the structural identity and purity of this compound?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>95% recommended) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For NMR, focus on key signals: the hydroxyl proton (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm for isopropyl substituents). Mass spectrometry (MS) with electrospray ionization (ESI) can verify the molecular ion peak (e.g., [M+H]+ at m/z 356.2). Cross-validate results with published spectra of structurally similar benzofuran derivatives .
Q. How can researchers optimize the synthesis of this compound to improve yield and stereochemical fidelity?
- Methodological Answer : Adopt a multi-step strategy involving regioselective hydroxylation and stereocontrolled cyclization. For example:
Start with a benzofuran precursor functionalized at the C7 position.
Use Grignard reagents for isopropyl group introduction under anhydrous conditions.
Employ asymmetric catalysis (e.g., chiral oxazaborolidines) to control the 9b-methyl stereochemistry.
Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane/hexane mixtures) to minimize byproducts .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to predict logP (hydrophobicity) and pKa values. Software like Gaussian or Schrödinger Suite can model the compound’s conformational stability, particularly the fused benzofuran-naphthofuran system. Validate predictions against experimental solubility data in DMSO or ethanol .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved in multi-solvent systems?
- Methodological Answer : Perform variable-temperature NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts. For example, the hydroxyl proton may exhibit dynamic exchange broadening in polar solvents. Use COSY and HSQC experiments to assign overlapping signals in the 3.0–4.5 ppm region (e.g., methine protons in the hexahydronaphthofuran ring). Cross-reference with crystallographic data if available .
Q. What experimental designs are appropriate for evaluating its bioactivity in cellular models?
- Methodological Answer : Design dose-response assays (0.1–100 µM range) in cancer cell lines (e.g., HeLa or MCF-7) with controls for solvent cytotoxicity. Use flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting to quantify pro-apoptotic proteins (e.g., caspase-3). Include a structure-activity relationship (SAR) study by comparing analogs lacking the 6-hydroxy or 9b-methyl groups .
Q. How does chirality at the 3b and 9b positions influence its biological interactions?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., HPLC with a cellulose-based column) and test their binding affinity to target proteins (e.g., kinases or nuclear receptors) using surface plasmon resonance (SPR) . For example, the (3bR,9bS) configuration may exhibit stronger hydrogen bonding with active-site residues. Compare IC50 values in enzyme inhibition assays .
Q. What strategies mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Store the compound in argon-purged vials at −20°C with desiccants (e.g., silica gel). Add antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v in stock solutions. Monitor degradation via high-resolution mass spectrometry (HRMS) to identify quinone-like oxidation products. Adjust pH to 6–7 in aqueous buffers to stabilize the hydroxyl group .
Q. How can researchers model its environmental fate and ecotoxicological risks?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and bioaccumulation factors. Conduct microcosm experiments with soil/water systems to track metabolite formation (e.g., via LC-MS/MS). Assess acute toxicity in Daphnia magna or Vibrio fischeri models, adhering to OECD guidelines .
Data Contradiction and Validation
Q. How should discrepancies in reported biological activity across studies be addressed?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Perform meta-analysis of published IC50 values, accounting for differences in assay endpoints (e.g., proliferation vs. viability). Use synchrotron XRD to confirm compound identity in bioactive samples, as impurities or polymorphs may explain variability .
Q. What statistical approaches are robust for analyzing dose-dependent effects in heterogeneous cell populations?
- Methodological Answer :
Apply mixed-effects models to handle biological replicates and batch effects. Use principal component analysis (PCA) to reduce dimensionality in omics datasets (e.g., transcriptomics). For non-linear responses, fit sigmoidal curves with tools like GraphPad Prism, reporting 95% confidence intervals for EC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
